molecular formula C16H11Br2NO2 B6294321 5-(4-(benzyloxy)-3,5-dibromophenyl)oxazole CAS No. 2364584-94-9

5-(4-(benzyloxy)-3,5-dibromophenyl)oxazole

Cat. No.: B6294321
CAS No.: 2364584-94-9
M. Wt: 409.07 g/mol
InChI Key: SCYYFOWTXKXDOM-UHFFFAOYSA-N
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Description

“5-(4-(benzyloxy)-3,5-dibromophenyl)oxazole” is a chemical compound with the CAS Number: 2364584-78-9 . It has a molecular weight of 330.18 . The IUPAC name for this compound is 5-(4-(benzyloxy)-3-bromophenyl)oxazole .


Molecular Structure Analysis

The molecular structure of “this compound” includes a five-membered heterocyclic ring containing one oxygen atom at position 1 and a nitrogen atom at position 3 . The InChI code for this compound is 1S/C16H12BrNO2/c17-14-8-13 (16-9-18-11-20-16)6-7-15 (14)19-10-12-4-2-1-3-5-12/h1-9,11H,10H2 .

Mechanism of Action

Target of Action

The primary target of 5-(4-(benzyloxy)-3,5-dibromophenyl)oxazole is the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . EGFR-TK is a member of the ErbB family of receptor tyrosine kinases, which control several cellular processes like migration, angiogenesis, differentiation, and proliferation . Overexpression of EGFR-TK leads to various types of cancers, including breast, liver, colon, and prostate .

Mode of Action

This compound interacts with its target EGFR-TK by inhibiting its activity . The compound’s benzylic position is activated towards free radical attack, enhancing its reactivity due to the adjacent aromatic ring . This interaction results in changes in the cellular processes controlled by EGFR-TK, potentially leading to the inhibition of cancer cell proliferation .

Biochemical Pathways

The compound affects the biochemical pathways associated with EGFR-TK. Specific ligands, including epidermal growth factor and transforming growth factor α (TGFα), attach to the extracellular domain of EGFR to cause dimerization, autophosphorylation, and activation of the cytoplasmic tyrosine kinase domains . By inhibiting EGFR-TK, this compound disrupts these pathways, affecting downstream effects such as cell proliferation and differentiation .

Pharmacokinetics

The compound’s benzylic position and oxazole ring might influence its bioavailability and metabolic stability .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of EGFR-TK, disruption of associated biochemical pathways, and potential inhibition of cancer cell proliferation . The compound may induce changes at the molecular level that result in the death of cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds or conditions that affect the activity of EGFR-TK could impact the compound’s effectiveness . Additionally, factors such as pH, temperature, and the presence of other biological molecules could affect the compound’s stability and action .

Properties

IUPAC Name

5-(3,5-dibromo-4-phenylmethoxyphenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Br2NO2/c17-13-6-12(15-8-19-10-21-15)7-14(18)16(13)20-9-11-4-2-1-3-5-11/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCYYFOWTXKXDOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)C3=CN=CO3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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